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Introduction
Presatovir (GS-5806) is an investigational, orally bioavailable small molecule inhibitor of the

respiratory syncytial virus (RSV) fusion (F) protein.[1][2] It represents a targeted antiviral

strategy to combat RSV, a leading cause of respiratory illness, particularly in vulnerable

populations such as infants, the elderly, and immunocompromised individuals. This technical

guide synthesizes the available data from early-phase clinical trials, providing a comprehensive

overview of Presatovir's pharmacokinetics, safety, and preliminary efficacy.

Mechanism of Action: RSV Fusion Inhibition
Presatovir's antiviral activity stems from its ability to bind to the RSV F protein, a class I fusion

glycoprotein essential for viral entry into host cells.[3] The F protein undergoes a significant

conformational change from a metastable prefusion state to a stable postfusion state, which

drives the fusion of the viral and host cell membranes.[3] Presatovir binds to a threefold-

symmetric pocket within the central cavity of the prefusion F protein, stabilizing this

conformation and preventing the structural rearrangements necessary for membrane fusion.[3]

This mechanism effectively blocks viral entry and subsequent replication.
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Caption: Presatovir's mechanism of action, inhibiting RSV F protein conformational change.

Early-Phase Clinical Trial Results
Phase 1 Studies in Healthy Volunteers
Two Phase 1 studies assessed the safety, tolerability, and pharmacokinetics of Presatovir in
healthy adults. These were single- and multiple-ascending dose studies, as well as a food

effect study.[4]

Key Findings:

Safety and Tolerability: Presatovir demonstrated a favorable safety and tolerability profile.[4]

Adverse events reported were generally mild and did not lead to study discontinuation.[5]

Pharmacokinetics: Presatovir exhibited favorable pharmacokinetic properties that support

once-daily dosing.[4] Its exposure increased in an approximately dose-proportional manner

across single doses ranging from 25 mg to 300 mg and multiple once-daily doses from 10

mg to 75 mg for seven days.[4]

Food Effect: The administration of Presatovir with a high-fat meal did not significantly alter

its exposure, indicating that it can be administered without regard to meals.[4]
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Pharmacokinetic Parameters

(Healthy Adults)

Single Ascending Dose (25-

300 mg)

Multiple Ascending Dose

(10-75 mg QD for 7 days)

Dose Proportionality

Approximately dose-

proportional increase in

exposure[4]

Approximately dose-

proportional increase in

exposure[4]

Dosing Regimen Support Supported once-daily dosing[4] Supported once-daily dosing[4]

Food Effect
No significant effect on

exposure[4]
Not Applicable

Terminal Half-life Approximately 34 hours[6][7]

Not explicitly stated, but

consistent with once-daily

dosing

Phase 2a Human Challenge Study
In a Phase 2a study, healthy adults were experimentally infected with RSV and then treated

with Presatovir.

Key Findings:

Efficacy: Presatovir significantly reduced both the viral load and the severity of clinical

disease compared to placebo.[6][7]

Resistance: Treatment-emergent substitutions in the RSV F protein associated with

Presatovir resistance were observed, with rates ranging from 7.7% to 35.3% depending on

the dosing regimen.[8]

Phase 2b Studies in High-Risk Adult Populations
Several Phase 2b, randomized, double-blind, placebo-controlled trials evaluated the efficacy

and safety of Presatovir in naturally infected, high-risk adult populations, including

hematopoietic-cell transplant (HCT) recipients and lung transplant recipients.

Study Design: 189 HCT recipients with RSV URTI were randomized to receive Presatovir
(200 mg) or placebo on days 1, 5, 9, 13, and 17.[8][9]
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Primary Endpoints:

Time-weighted average change in nasal RSV viral load from Day 1 to Day 9.

Proportion of patients developing lower respiratory tract complications (LRTCs) through

Day 28.[8]

Results: Presatovir did not meet the co-primary endpoints. The decline in viral load was not

significantly different from placebo, and the progression to LRTC was also not significantly

reduced.[8] However, a post-hoc analysis of patients with lymphopenia showed a significant

decrease in the development of LRTCs in the Presatovir group compared to placebo.[8]

Safety: The safety profile was favorable, with adverse events being similar between the

Presatovir and placebo groups.[8]

Efficacy in HCT

Recipients with RSV

URTI

Presatovir (n=96) Placebo (n=93) p-value

Progression to LRTC

(Overall)
11.2%[8] 19.5%[8] 0.11[8]

Progression to LRTC

(Lymphopenic

Patients)

13.3% (2/15)[8] 64.3% (9/14)[8] 0.008[8]

Time-weighted

average decline in

RSV viral load (log10

copies/mL)

Treatment difference

of -0.33[8]
0.040[8]

Study Design: 60 HCT recipients with RSV LRTI were randomized to receive Presatovir
(200 mg) or placebo every 4 days for 5 doses.[10][11]

Primary Endpoint: Time-weighted average change in nasal RSV viral load through Day 9.[11]

Secondary Endpoints: Supplemental oxygen-free days, incident respiratory failure, and all-

cause mortality.[11]
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Results: Presatovir did not significantly improve virologic or clinical outcomes compared to

placebo.[10][11]

Safety: The treatment was well-tolerated, with a similar incidence of adverse events in both

arms.[10][11]

Resistance: Resistance-associated substitutions in the RSV F protein emerged in 20.7%

(6/29) of Presatovir-treated patients.[8][12]

Efficacy in HCT

Recipients with RSV

LRTI

Presatovir (n=31) Placebo (n=29) p-value

Time-weighted avg

change in viral load

(log10 copies/mL)

-1.12[12] -1.09[12] 0.94[12]

Median supplemental

oxygen-free days
26[12] 28[12] 0.84[12]

Incident respiratory

failure
10.3%[12] 10.7%[12] 0.98[12]

All-cause mortality 0%[12] 7.1%[12] 0.19[12]

Study Design: 61 lung transplant recipients with symptomatic, confirmed RSV infection

received oral Presatovir (200 mg on day 1, 100 mg daily on days 2-14) or placebo.[13]

Primary Endpoint: Time-weighted average change in nasal RSV load from day 1 to 7.[13]

Results: Presatovir did not significantly improve the change in nasal RSV load, symptoms,

or lung function compared to placebo.[13]

Safety: The drug was generally well-tolerated.[13]

Resistance: The rate of resistance development was low in this population (2.9%).[8]

Experimental Protocols
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Phase 2b Study in HCT Recipients with URTI
(NCT02254408)

Patient Population: Adult hematopoietic-cell transplant recipients with confirmed RSV upper

respiratory tract infection.[8]

Study Design: A randomized, double-blind, placebo-controlled trial.[8]

Treatment Regimen: Patients received oral Presatovir 200 mg or a matching placebo on

Days 1, 5, 9, 13, and 17.[8]

Stratification: Patients were stratified by lymphopenia (<200/µL) and use of ribavirin at

randomization.[7]

Virology Assessment: Nasal swabs were collected at multiple time points and RSV viral load

was quantified using reverse transcription quantitative polymerase chain reaction (RT-

qPCR).[6]
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Caption: Experimental workflow for the Phase 2b trial in HCT recipients with RSV URTI.
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Viral Load Quantification: RT-qPCR
Sample Collection: Bilateral intranasal samples were obtained using mid-turbinate flocked

swabs.[12]

Assay Principle: Real-time reverse transcription polymerase chain reaction (RT-qPCR) is a

highly sensitive and specific method for detecting and quantifying viral RNA. The assay

involves the reverse transcription of viral RNA into complementary DNA (cDNA), followed by

the amplification of a specific target sequence within the viral genome. The amplification is

monitored in real-time using fluorescent probes, allowing for the quantification of the initial

amount of viral RNA in the sample.[2][14]

Quantification: A standard curve is generated using known concentrations of a control

plasmid or RNA transcripts to allow for the absolute quantification of RSV RNA copies per

milliliter of the original sample.[2]

Conclusion
Early-phase clinical trials of Presatovir have established a favorable safety and

pharmacokinetic profile, supporting once-daily oral administration. While a human challenge

study in healthy volunteers demonstrated significant antiviral activity, Phase 2b studies in high-

risk, naturally infected HCT and lung transplant recipients did not meet their primary virologic or

clinical endpoints. An exploratory analysis in lymphopenic HCT patients with URTI suggested a

potential benefit in preventing progression to more severe disease, warranting further

investigation. The emergence of resistance-associated substitutions highlights a potential

challenge for this class of antiviral agents. Future research may focus on combination therapies

or use in different patient populations or at different stages of infection to optimize the potential

clinical benefit of Presatovir.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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